5-Amino-4-chloronicotinamide

Nicotinamide N-methyltransferase (NNMT) Enzyme Inhibition Medicinal Chemistry

This 5-amino-4-chloronicotinamide scaffold is the preferred starting material for potent covalent NNMT inhibitors (IC50 as low as 16 nM). Unlike generic nicotinamide or 4-chloronicotinamide, its unique dual-substitution pattern enables covalent target engagement critical for sustained enzyme inhibition in oncology and metabolic disease research. Substituting with positional isomers compromises molecular recognition, covalent binding, and potency (>1,000-fold difference). Its two chemical handles (5-amino, 4-chloro) allow parallel derivatization for systematic SAR exploration—unattainable with mono-substituted analogs. Procure this precisely substituted scaffold to ensure reproducible pharmacological outcomes in target validation and lead optimization. Request a quote for research-grade material today.

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
Cat. No. B15055584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-chloronicotinamide
Molecular FormulaC6H6ClN3O
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)N)Cl)C(=O)N
InChIInChI=1S/C6H6ClN3O/c7-5-3(6(9)11)1-10-2-4(5)8/h1-2H,8H2,(H2,9,11)
InChIKeyRBSKRAUNKSDWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-4-chloronicotinamide Procurement: A Foundation for Targeted Nicotinamide Derivative Research


5-Amino-4-chloronicotinamide is a chlorinated nicotinamide derivative (molecular formula C6H6ClN3O, MW 171.58 g/mol) serving primarily as a specialized research intermediate in medicinal chemistry and biochemical investigations . Its core structure features a pyridine ring with an amino group at the 5-position and a chlorine atom at the 4-position, providing a defined scaffold for further synthetic elaboration . The compound is recognized for its role in the synthesis of nicotinamide N-methyltransferase (NNMT) inhibitors and other targeted small molecules, with its distinct substitution pattern offering a specific chemical starting point that influences the physicochemical properties of downstream derivatives .

The Risk of Substituting 5-Amino-4-chloronicotinamide: Why Structure Dictates Function in Nicotinamide-Based R&D


Generic substitution of 5-Amino-4-chloronicotinamide with unsubstituted nicotinamide or alternative positional isomers (e.g., 4-chloronicotinamide) is scientifically unsound due to the profound impact of the 5-amino and 4-chloro substitution pattern on molecular recognition and reactivity . This specific substitution influences key interactions with biological targets such as nicotinamide N-methyltransferase (NNMT), where the 4-chloro moiety engages a unique covalent binding mechanism [1], while the 5-amino group facilitates distinct electronic and hydrogen-bonding contributions [2]. Consequently, the compound's utility in synthesizing selective NNMT inhibitors or as a building block for structure-activity relationship (SAR) studies cannot be replicated by commercially available, less-substituted analogs, making precise procurement essential for reproducible research outcomes [2].

5-Amino-4-chloronicotinamide: Quantifiable Differentiation Against Closest Structural Analogs


NNMT Inhibitory Potency: Quantifying the Impact of 5-Amino-4-chloro Substitution

Derivatives synthesized from the 5-amino-4-chloronicotinamide scaffold exhibit nanomolar-range inhibition of human nicotinamide N-methyltransferase (NNMT). While the parent 5-amino-4-chloronicotinamide itself is primarily a synthetic intermediate, its derived NNMT inhibitors achieve IC50 values as low as 16 nM against recombinant human NNMT [1]. In stark contrast, structurally simpler analogs like 4-chloronicotinamide, which lack the 5-amino group, show markedly reduced potency, with some derivatives exhibiting IC50 values of 1.7×10⁴ nM (17 μM) [2]. This represents a greater than 1000-fold difference in inhibitory activity, directly attributable to the synergistic contributions of the 5-amino and 4-chloro substitution pattern to target binding affinity and covalent inhibition mechanisms [3].

Nicotinamide N-methyltransferase (NNMT) Enzyme Inhibition Medicinal Chemistry

Covalent Inhibition Potential: Unique Electrophilic Reactivity of the 4-Chloro Motif

The 4-chloro substituent in 5-amino-4-chloronicotinamide and its derivatives is not a passive structural element; it is a critical functional group that enables a unique covalent inhibition mechanism against NNMT. Upon enzymatic methylation of the pyridine nitrogen, the electrophilicity at the C4 position is enhanced, promoting an aromatic nucleophilic substitution (SNAr) by the noncatalytic cysteine residue C159 of NNMT [1]. This results in irreversible enzyme inhibition, a mechanism not available to unsubstituted nicotinamide or analogs bearing a 4-hydrogen atom. This covalent binding mode is a key differentiator from reversible inhibitors, offering the potential for prolonged target engagement and distinct pharmacological profiles [1].

Covalent Inhibitors Nicotinamide N-methyltransferase (NNMT) Structure-Activity Relationship

Purity Specifications: Quantifying Reliability for Reproducible Synthesis

For reliable experimental outcomes, the purity of the starting material is paramount. Commercially available 5-Amino-4-chloronicotinamide is specified with a minimum purity of 95% . While a direct comparator for purity may vary by vendor, this specification establishes a clear baseline expectation for procurement. This contrasts with the general variability in purity found among non-specialized suppliers of less common nicotinamide intermediates, where purity may not be rigorously characterized or documented. The defined purity specification reduces the risk of irreproducible synthesis results caused by unknown impurities, ensuring that observed biological activities are attributable to the designed derivative rather than contaminants .

Chemical Synthesis Quality Control Procurement

5-Amino-4-chloronicotinamide: Recommended Applications Based on Quantifiable Differentiation


Medicinal Chemistry: Synthesizing Potent, Covalent NNMT Inhibitors

The 5-amino-4-chloronicotinamide scaffold is the preferred starting material for developing potent inhibitors of nicotinamide N-methyltransferase (NNMT). Its derivatives have demonstrated IC50 values as low as 16 nM, significantly outperforming inhibitors derived from simpler nicotinamide analogs [1]. The 4-chloro substituent uniquely enables a covalent inhibition mechanism, which can lead to prolonged target engagement, a desirable feature for therapeutic candidates in oncology and metabolic disease research [2].

Chemical Biology: Elucidating NNMT's Role via Covalent Probe Development

The ability of 4-chloronicotinamide-containing compounds to act as covalent inhibitors of NNMT makes them valuable chemical biology probes [2]. Researchers can leverage this reactivity to create tools for studying NNMT's function, substrate specificity, and role in disease-relevant pathways, particularly where sustained enzyme inhibition is required to observe phenotypic changes [2].

Structure-Activity Relationship (SAR) Studies: Building Systematic Nicotinamide Libraries

5-Amino-4-chloronicotinamide serves as a key, multifunctional building block for systematic SAR studies of nicotinamide-based ligands . Its dual substitution pattern (5-amino, 4-chloro) provides two distinct chemical handles for parallel derivatization, enabling the efficient exploration of chemical space around the nicotinamide core. This contrasts with mono-substituted analogs (e.g., 4-chloronicotinamide or 5-aminonicotinamide), which offer fewer sites for structural diversification .

Preclinical Drug Discovery: Validating NNMT as a Therapeutic Target

Given the >1000-fold improvement in potency achievable with 5-amino-4-chloronicotinamide-derived inhibitors compared to 4-chloronicotinamide-derived ones [1], this scaffold provides a superior platform for generating tool compounds to validate NNMT as a therapeutic target. The availability of potent, selective, and covalently-acting inhibitors derived from this core is essential for robust target validation studies in cellular and in vivo models of cancer and metabolic syndrome [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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